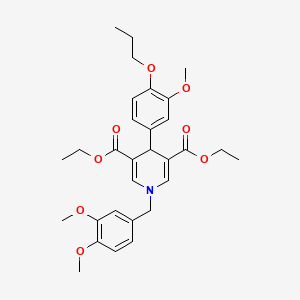

![molecular formula C20H28N6O B5547238 6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5547238.png)

6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyridazinamine derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds were synthesized via a nucleophilic substitution reaction of the core pyridazinone with various sulfonyl chlorides, characterized by spectral studies, and showed antiproliferative activity against human cancer cell lines, indicating a potential method for synthesizing similar compounds (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as anticonvulsant drugs with pyridazine derivatives, has been analyzed through crystal structures solved by X-ray diffraction. These studies suggest a limited inclination of phenyl rings when ortho-substituted, indicating the significance of structural analysis in understanding the compound's molecular behavior (Georges et al., 1989).

Chemical Reactions and Properties

Chemical reactions involving pyridazinamine derivatives often include condensation reactions, nucleophilic substitution, and cyclization to form various heterocyclic systems. For example, the synthesis of novel thieno[2,3-c]pyridazines and related derivatives through cycloalkylation and further cyclization reactions showcases the chemical versatility and reactivity of these compounds (Gaby et al., 2003).

Physical Properties Analysis

While specific information on the physical properties of "6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" is not directly available, related studies on pyridazine derivatives highlight the importance of crystal structure analysis in determining physical properties like melting points, solubility, and crystal packing, which are crucial for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of pyridazinamine derivatives, including reactivity, stability, and interaction with various reagents, can be inferred from studies on similar compounds. For example, the carbonylation reaction of N-(2-pyridinyl)piperazines in the presence of Rh4(CO)12 indicates specific conditions under which these compounds can undergo significant transformations, suggesting avenues for further functionalization (Ishii et al., 1997).

科学的研究の応用

Synthesis and Antiproliferative Activity

A series of derivatives, including 6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Compounds in this series showed good activity, suggesting potential as anticancer agents. Further research on specific compounds could unveil their utility in cancer treatment (Mallesha et al., 2012).

Molecular Docking and Antimicrobial Activity

Novel pyridine derivatives, including the compound , have been prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase. These compounds exhibited antimicrobial and antioxidant activity, highlighting their potential in developing treatments for microbial infections and oxidative stress-related conditions (Flefel et al., 2018).

Receptor Binding Studies

Studies involving tricyclic heterocyclic systems have identified compounds, including 6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, with high potency towards alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes. These findings suggest potential applications in designing drugs targeting these receptors, which could be useful in treating various neurological and cardiovascular diseases (Barlocco et al., 1999).

Antihistaminic and Anti-inflammatory Properties

Compounds with structures similar to 6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine have been synthesized and found to exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This suggests potential applications in developing therapeutic agents for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

作用機序

Safety and Hazards

将来の方向性

While specific future directions for the research and development of Palbociclib are not mentioned in the search results, it is known to exhibit selective antiproliferation activity against Rb-positive human breast/colon/lung/leukemia cancer cultures and displays in vivo efficacy against various advanced stage human tumor xenografts in mice . This suggests potential future directions in the treatment of these cancers.

特性

IUPAC Name |

2-ethyl-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O/c1-4-16(5-2)20(27)26-12-10-25(11-13-26)19-9-8-18(23-24-19)22-17-7-6-15(3)14-21-17/h6-9,14,16H,4-5,10-13H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABSNLKEINXCNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)

![5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)

![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)

![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)

![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)